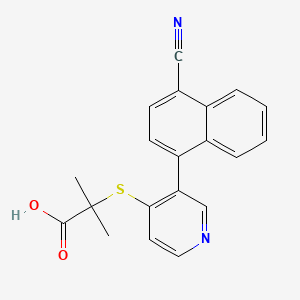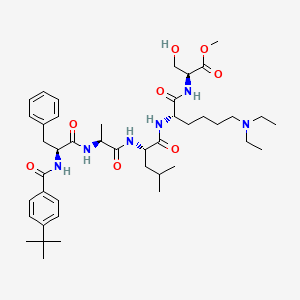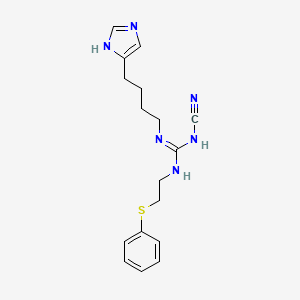
Verinurad
Descripción general
Descripción
Verinurad es un inhibidor selectivo del transportador de ácido úrico 1 (URAT1), desarrollado para el tratamiento de la gota y la hiperuricemia. Es conocido por su alta potencia para reducir los niveles de ácido úrico en suero al promover su excreción a través de los riñones . Este compuesto ha demostrado ser prometedor en ensayos clínicos por su eficacia y seguridad en el manejo de afecciones asociadas con niveles elevados de ácido úrico .
Aplicaciones Científicas De Investigación
Verinurad tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
Verinurad ejerce sus efectos inhibiendo selectivamente el transportador URAT1, que es responsable de la reabsorción de ácido úrico en los riñones. Al bloquear este transportador, this compound promueve la excreción de ácido úrico, reduciendo así sus niveles en la sangre . Los objetivos moleculares de this compound incluyen residuos específicos en el transportador URAT1, como Cys-32, Ser-35, Phe-365 e Ile-481 . Estos residuos son cruciales para la unión de alta afinidad e inhibición del transporte de ácido úrico .
Análisis Bioquímico
Biochemical Properties
Verinurad specifically inhibits URAT1 with a potency of 25 nM . High affinity inhibition of uric acid transport requires URAT1 residues Cys-32, Ser-35, Phe-365, and Ile-481 . This compound’s interaction with these residues is unique and crucial for its function .
Cellular Effects
This compound lowers serum uric acid levels by promoting its urinary excretion . It achieves this by inhibiting the reabsorption of uric acid back into the bloodstream via URAT1, a critical transporter for renal reabsorption of urate .
Molecular Mechanism
This compound binds to a common site in the core of the URAT1 transporter and sterically hinders the transit of uric acid through the substrate channel . This binding is competitive, meaning it competes with uric acid for the same binding site on URAT1 .
Temporal Effects in Laboratory Settings
This compound has been shown to produce sustained reductions in serum uric acid levels in clinical studies
Metabolic Pathways
This compound is primarily metabolized by multiple sequential metabolic pathways . It is excreted via the feces, while its metabolites M1 and M8 are excreted renally .
Transport and Distribution
This compound is a substrate of the hepatic uptake transporter organic anion-transporting polypeptide (OATP) 1B3 . It is also a substrate of the efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), and renal transporter organic anion transporter 1 (OAT1) .
Subcellular Localization
Given its mechanism of action, it is likely to be localized at the cell membrane where it interacts with the URAT1 transporter .
Métodos De Preparación
La síntesis de Verinurad implica varios pasos, comenzando con la preparación de intermedios clave. La ruta sintética generalmente incluye los siguientes pasos:
Formación del grupo naftaleno: Esto implica la construcción del sistema de anillos de naftaleno, que es una parte crucial de la estructura de this compound.
Introducción de grupos funcionales: Se introducen varios grupos funcionales en el anillo de naftaleno para mejorar su actividad y selectividad.
Reacciones de acoplamiento: El paso final implica acoplar el grupo naftaleno con otros grupos químicos para formar la molécula completa de this compound.
Los métodos de producción industrial para this compound están diseñados para ser eficientes y escalables, lo que garantiza un alto rendimiento y pureza del producto final. Estos métodos a menudo implican condiciones de reacción optimizadas, como temperatura y presión controladas, para maximizar la eficiencia de cada paso .
Análisis De Reacciones Químicas
Verinurad experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno de la molécula de this compound. Los agentes oxidantes comunes utilizados incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Comparación Con Compuestos Similares
Verinurad es único entre los agentes uricosúricos debido a su alta selectividad y potencia en la inhibición de URAT1. Los compuestos similares incluyen:
Benzbromarona: Otro inhibidor de URAT1, pero con diferentes características de unión y potencia.
Sulfinpirazona: Un agente uricosúrico con un rango más amplio de objetivos en comparación con this compound.
This compound destaca por su interacción específica con residuos clave en el transportador URAT1, lo que contribuye a su alta eficacia y perfil de seguridad .
Propiedades
IUPAC Name |
2-[3-(4-cyanonaphthalen-1-yl)pyridin-4-yl]sulfanyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-20(2,19(23)24)25-18-9-10-22-12-17(18)16-8-7-13(11-21)14-5-3-4-6-15(14)16/h3-10,12H,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBOLPLTQDKXPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)SC1=C(C=NC=C1)C2=CC=C(C3=CC=CC=C32)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352792-74-5 | |
| Record name | Verinurad [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352792745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Verinurad | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11873 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VERINURAD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12WJ62D047 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2S)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B611583.png)
![methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]-methylamino]propanoyl]amino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B611584.png)

![5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole;hydrochloride](/img/structure/B611587.png)








